
Rsl3 (1S,3R-)
Overview
Description
Rsl3 (1S,3R-) is formally known as (1S,3R)-2- (2-chloroacetyl)-2,3,4,9-tetrahydro-1-[4- (methoxycarbonyl)phenyl]-1H-pyrido[3,4-b]indole-3-carboxylic acid, methyl ester . It is an inhibitor of glutathione peroxidase 4 (GPX4), reduces the expression of GPX4 protein, and induces ferroptotic death of head and neck cancer cell .
Molecular Structure Analysis
The molecular structure of Rsl3 (1S,3R-) provides information about the spatial arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of Rsl3 (1S,3R-) is also called skeletal formula, which is the standard notation for organic molecules .Physical And Chemical Properties Analysis
Rsl3 (1S,3R-) is a ferroptosis inducer and is canonically known as an inhibitor of glutathione peroxidase 4 (GPX4). It inhibits GPX4 in a context-dependent manner .Scientific Research Applications
Ferroptosis Inducer in Lung Cancer Cells
Rsl3 (1S,3R-) has been used in basic research as a small molecular inducer of ferroptosis . A study found that the synergism of non-thermal plasma (NTP) and low-concentration RSL3 triggered severe mitochondria damage, more cell death, and rapid ferroptosis occurrence in vitro and in vivo . This research shows the potential clinical availability of RSL3 and the feasibility of combining NTP with clinical therapeutic strategies in cancer treatment .
Promoting xCT Lysosomal Degradation
RSL3 and NTP synergistically induced xCT lysosomal degradation through ROS/AMPK/mTOR signaling . This mechanism was found to be crucial in triggering ferroptosis in non-small-cell lung cancer (NSCLC) cells .
Glutathione Peroxidase 4 (GPX4) Inhibitor
RSL3 (1S,3R-) has been used as a glutathione peroxidase 4 (GPX4) inhibitor to study its effects on cell death in subventricular glioblastoma multiforme (GBM) lines .
Studying Effects on Cardiomyocyte Death and Heart Failure
RSL3 (1S,3R-) has been used as a GPX4 inhibitor and ferroptosis inducer to study its effects on cardiomyocyte death and heart failure in mice .
Ferroptosis Inducer in HT-1080 Cells
RSL3 (1S,3R-) has been used as a ferroptosis inducer in HT-1080 cells .
Used in Cell Viability Assay
Mechanism of Action
Target of Action
The primary target of Rsl3 (1S,3R-) is the enzyme glutathione peroxidase 4 (GPX4) . GPX4 plays a crucial role in protecting cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and reducing free hydrogen peroxide to water .
Mode of Action
Rsl3 (1S,3R-) acts as an inhibitor of GPX4 . By inhibiting GPX4, Rsl3 (1S,3R-) prevents the enzyme from carrying out its protective functions, leading to an increase in lipid peroxidation and reactive oxygen species (ROS) within the cell . This increase in oxidative stress can trigger a form of cell death known as ferroptosis .
Biochemical Pathways
The action of Rsl3 (1S,3R-) affects several biochemical pathways. The inhibition of GPX4 leads to an increase in lipid peroxidation and ROS, which are key components of the ferroptosis pathway . Additionally, Rsl3 (1S,3R-) has been found to block the activation of the mammalian target of rapamycin (mTOR) signaling pathway through interactions with GPX4 . The mTOR pathway is involved in cell growth and survival, and its inhibition can further promote cell death .
Result of Action
The result of Rsl3 (1S,3R-) action is the induction of ferroptosis, a form of cell death characterized by iron-dependent accumulation of lipid peroxides . This can lead to severe mitochondrial damage and rapid occurrence of cell death . In the context of cancer, this makes Rsl3 (1S,3R-) a potential therapeutic agent for inducing death in cancer cells .
Action Environment
The action of Rsl3 (1S,3R-) can be influenced by environmental factors. For instance, the presence of non-thermal plasma (NTP) has been found to enhance the toxic effect of Rsl3 (1S,3R-) by inducing more rapid ferroptosis . This suggests that the efficacy and stability of Rsl3 (1S,3R-) can be modulated by the cellular environment and external factors .
Safety and Hazards
Rsl3 (1S,3R-) is harmful if swallowed and may be harmful by inhalation or skin absorption. It may cause eye, skin, or respiratory system irritation. It is very toxic to aquatic life with long-lasting effects .
Relevant Papers There are numerous papers that have been published on Rsl3 (1S,3R-). Some of these include studies on cell discovery , advanced materials , hematological oncology , cancer discovery , and nature cancer . These papers provide a wealth of information on the properties and potential applications of Rsl3 (1S,3R-).
properties
IUPAC Name |
methyl (1S,3R)-2-(2-chloroacetyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O5/c1-30-22(28)14-9-7-13(8-10-14)21-20-16(15-5-3-4-6-17(15)25-20)11-18(23(29)31-2)26(21)19(27)12-24/h3-10,18,21,25H,11-12H2,1-2H3/t18-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJZRSRTYPUYRW-NQIIRXRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC2=C([C@@H](N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1S,3R-Rsl3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-11-methyl-11-azatricyclo[7.4.1.0^{5,14}]tetradeca-1,3,5(14)-triene](/img/structure/B1680062.png)
![6-Methyl-1'-(2-(5-methyl-2-phenyloxazol-4-yl)ethyl)spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B1680065.png)
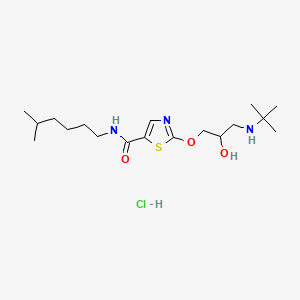
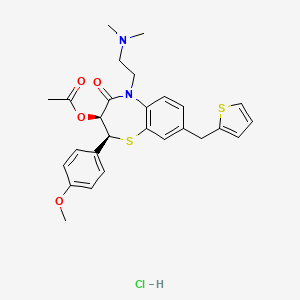
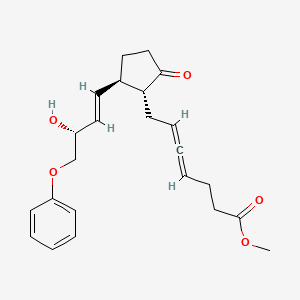



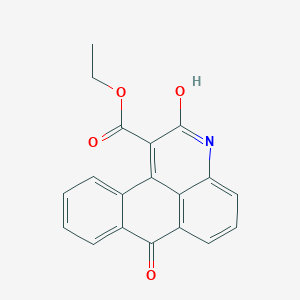

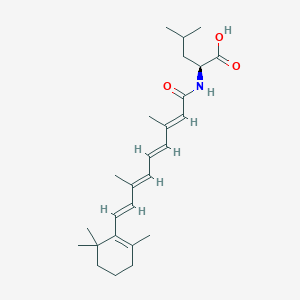
![2-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]-3-phenylpropanoic acid](/img/structure/B1680081.png)

